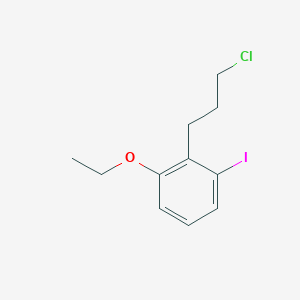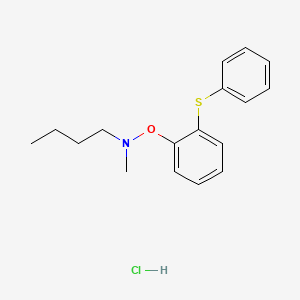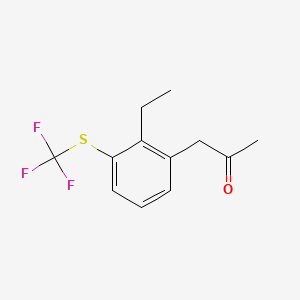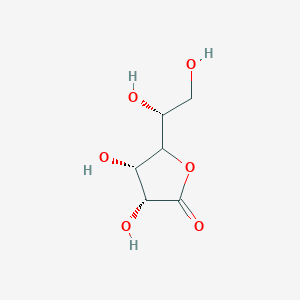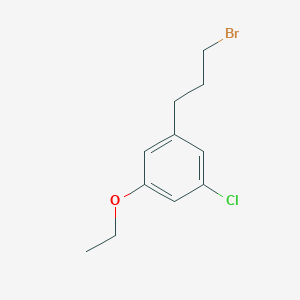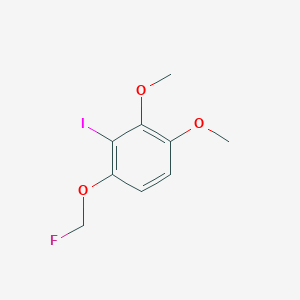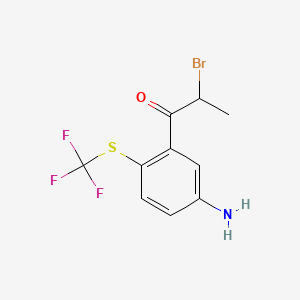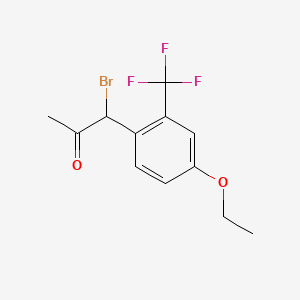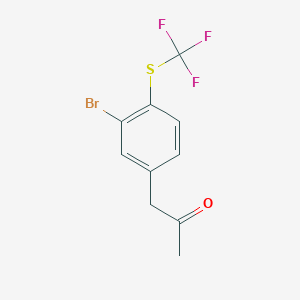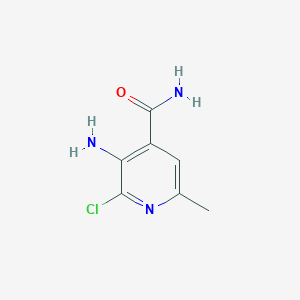
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with a unique structure that includes an indene ring system substituted with an amino group, a bromine atom, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 2,3-dihydro-1H-indene, followed by the introduction of the amino group and the carboxylation of the resulting intermediate. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial settings.
化学反応の分析
Types of Reactions
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of the corresponding indene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce the corresponding indene derivative.
科学的研究の応用
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and carboxylic acid group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, which affects its reactivity and interactions.
(S)-1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
(S)-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)/t10-/m0/s1 |
InChIキー |
GOLPYIMQUBXZNR-JTQLQIEISA-N |
異性体SMILES |
C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N |
正規SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


